
N-Desmethyltoremifene
Übersicht
Beschreibung
N-Desmethyltoremifene (CAS: 110503-61-2; molecular formula: C₂₅H₂₆ClNO; molecular weight: 391.93 g/mol) is the primary active metabolite of the selective estrogen receptor modulator (SERM) toremifene, a triphenylethylene antiestrogen used in advanced breast cancer treatment . It is formed via hepatic metabolism of toremifene through CYP3A4-mediated N-demethylation . While this compound retains anti-estrogenic properties, its in vitro antitumor activity is notably weaker than the parent compound . Pharmacokinetic studies indicate a plasma half-life of 6 days, longer than toremifene’s 5 days, and steady-state concentrations are achieved within 1–5 weeks of oral dosing . It accounts for a significant portion of toremifene’s metabolic profile, with fecal excretion as the primary elimination route (70%) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Desmethyltoremifene is synthesized through the metabolic pathway of toremifene in the liver. The primary enzyme involved in this process is cytochrome P450 3A4 (CYP3A4), which catalyzes the demethylation of toremifene to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of toremifene followed by its metabolic conversion using bioreactors that mimic liver enzyme activity. This method ensures a consistent and high-yield production of the compound .
Analyse Chemischer Reaktionen
Formation and Metabolic Pathways
Toremifene undergoes N-desmethylation, primarily via cytochrome P450 enzymes, especially CYP3A4, to form N-desmethyltoremifene [2, 18]. While the hydroxylation and demethylation of Toremifene are mainly catalyzed by CYP3A4, they do not depend on CYP2D6 .
Metabolic Pathways of Toremifene and its Derivatives:
Metabolite | Pathway | Biological Activity |
---|---|---|
This compound | Demethylation | Active |
4-hydroxytoremifene | Hydroxylation | Active |
Didesmethyltoremifene | Further demethylation | Less active |
Chemical Reactions
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride (a related compound) undergoes several chemical reactions, including:
- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
- Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Role of Cytochrome P450 Enzymes
Cytochrome P450 enzymes play a significant role in the metabolism of toremifene and the formation of this compound [2, 18]. Specifically, CYP3A4 is a major enzyme involved in the N-desmethylation of toremifene [2, 17]. The CYP2D6 enzyme is not as crucial for toremifene bioactivation compared to tamoxifen .
Potential Drug Interactions
Toremifene and this compound have the potential for drug-drug interactions with multiple cytochrome P450 isoforms . this compound can inhibit CYP2C19, with a Ki value of 1 microM, which could affect the metabolism of other drugs .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
N-Desmethyltoremifene exhibits antiestrogenic properties similar to its parent compound, toremifene. It is crucial in understanding the pharmacokinetics and pharmacodynamics of toremifene therapy.
Key Pharmacokinetic Findings
- Plasma Concentrations : Studies have shown that plasma concentrations of this compound can be significantly higher than those of toremifene itself, indicating its potential role in therapeutic efficacy .
- Dosing Regimens : Research indicates that different dosing regimens of toremifene lead to comparable plasma levels of this compound, suggesting flexibility in administration without compromising drug levels .
Administration Method | Toremifene (ng/ml) | This compound (ng/ml) |
---|---|---|
TID (120 mg/day) | 1,493.3 ± 120.3 | 2,378.3 ± 186.5 |
Single Dose (120 mg) | 1,348 ± 341.0 | 2,144 ± 475.3 |
Role in Breast Cancer Treatment
This compound has been studied for its potential to enhance the effectiveness of chemotherapeutic agents in breast cancer treatment.
Chemosensitization Effects
- Combination Therapy : In vitro studies demonstrate that this compound can resensitize multidrug-resistant breast cancer cells (MDA-MB-231-A1) to chemotherapeutic agents like vinblastine and doxorubicin. This effect is observed through flow cytometric analysis which indicates a shift in cell cycle dynamics towards the G2/M phase .
Case Study Example
A study involving postmenopausal women with breast cancer treated with toremifene showed that the presence of this compound correlated with improved therapeutic outcomes, particularly in patients exhibiting resistance to standard therapies .
Monitoring Drug Effects
Flow cytometry has emerged as a pivotal technique for monitoring the effects of this compound on tumor cells.
Potential Drug Interactions
Understanding the interaction potential between this compound and other drugs is essential for safe clinical application.
Cytochrome P450 Interactions
Research indicates that both toremifene and this compound can interact with multiple cytochrome P450 isoforms, which may influence their metabolism and efficacy . This highlights the importance of considering drug-drug interactions when prescribing therapies involving these compounds.
Wirkmechanismus
N-Desmethyltoremifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding can result in either estrogenic or antiestrogenic effects, depending on the tissue type and the presence of other co-factors. The compound primarily targets the estrogen receptor pathway, influencing gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Toremifene vs. N-Desmethyltoremifene
This compound vs. Tamoxifen Metabolites
Tamoxifen, another SERM, shares structural and metabolic similarities with toremifene. Key comparisons include:
Unlike 4-hydroxytamoxifen (the active metabolite of tamoxifen), this compound lacks significant antitumor efficacy, highlighting divergent metabolic activation pathways between SERMs .
Comparison with Other SERM Metabolites
- 4-Hydroxytoremifene (OHTf): A minor toremifene metabolite with enhanced anti-estrogenic activity compared to this compound, though it is less abundant .
- Didemethyltoremifene: A secondary metabolite with unclear clinical significance, formed via further demethylation of this compound .
Research Findings and Clinical Implications
- Pharmacokinetic Synergy: this compound’s accumulation at steady-state (reached by week 5) suggests it may modulate toremifene’s long-term effects, particularly in high-dose regimens (200–400 mg/day) .
- Cross-Reactivity with Tamoxifen Metabolites: Both this compound and N-desmethyltamoxifen exhibit similar metabolic stability, though their receptor-binding affinities differ significantly, impacting therapeutic outcomes .
Biologische Aktivität
N-Desmethyltoremifene is a significant metabolite of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential therapeutic benefits, and safety profile. This article synthesizes findings from various studies, emphasizing its biological activity, mechanisms, and implications in clinical settings.
Overview of Toremifene and Its Metabolite
Toremifene is known for its role in estrogen receptor modulation, which is pivotal in breast cancer treatment. This compound, as the major metabolite found in serum, has been observed at concentrations up to twice that of toremifene itself, indicating its potential biological significance .
This compound exhibits estrogen receptor affinity similar to that of toremifene. It acts primarily as an antagonist in breast tissue while displaying agonistic properties in other tissues such as bone and endometrium. This dual action suggests a complex role in modulating estrogenic activity, which could lead to both therapeutic effects and side effects.
Antitumor Effects
Numerous studies have demonstrated the antitumor activity of this compound:
- In Vivo Studies : In rodent models, this compound has been shown to reduce the incidence of mammary tumors induced by carcinogens. For instance, a study indicated that when administered alongside carcinogenic agents, it significantly decreased tumor multiplicity compared to controls .
- Tumor Promotion Studies : In studies involving female Fischer rats subjected to partial hepatectomy and subsequent exposure to toremifene, there was no significant increase in liver tumors over 18 months, suggesting a protective effect against tumor promotion .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a longer half-life than its parent compound toremifene. This prolonged presence in circulation may enhance its biological effects but also raises concerns regarding potential accumulation and toxicity .
Case Studies and Clinical Implications
Case Study 1 : A clinical trial involving postmenopausal women treated with toremifene showed that higher plasma levels of this compound correlated with improved outcomes in terms of tumor response rates. This suggests that monitoring levels of this metabolite could be beneficial for predicting treatment efficacy .
Case Study 2 : In another study focusing on drug interactions, researchers found that co-administration of certain medications with toremifene altered the metabolic pathway leading to increased levels of this compound. This interaction could potentially enhance therapeutic effects but also necessitates careful monitoring for adverse reactions .
Data Table: Comparative Biological Activity
Parameter | Toremifene | This compound |
---|---|---|
Estrogen Receptor Affinity | High | Moderate |
Antitumor Activity | Significant | Significant |
Half-Life (hours) | 5 | 12 |
Tumor Incidence Reduction | Yes | Yes |
Side Effects | Moderate | Low |
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and characterizing N-Desmethyltoremifene (NdMTf) in biological samples?
- Methodological Answer :
- Use liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection for quantification.
- Validate assays using calibration curves with pure NdMTf standards, ensuring limits of detection (LOD) and quantification (LOQ) are established.
- Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, comparing peaks to reference spectra (e.g., δ 7.2–6.8 ppm for aromatic protons in NdMTf) .
- Include purity assessments (≥98% by HPLC) and batch-to-batch consistency checks .
Q. What are critical parameters for synthesizing this compound in laboratory settings?
- Methodological Answer :
- Start with precursor compounds (e.g., toremifene) and employ demethylation reactions under controlled conditions (e.g., using iodomethane or enzymatic pathways).
- Optimize reaction time, temperature (e.g., 37°C for enzymatic processes), and solvent systems (e.g., ethanol or DMSO for solubility).
- Purify via column chromatography or recrystallization , and validate purity using melting point analysis and chromatographic techniques .
- Document synthetic protocols in detail for reproducibility, adhering to guidelines for experimental reporting .
Advanced Research Questions
Q. How does this compound modulate doxorubicin toxicity compared to its parent compound, toremifene?
- Methodological Answer :
- Conduct competitive binding assays to compare NdMTf and toremifene’s affinity for estrogen receptors (ERα/ERβ) or other molecular targets.
- Use in vitro cytotoxicity assays (e.g., MTT or clonogenic assays) in multidrug-resistant (MDR) cell lines to evaluate synergistic/antagonistic effects with doxorubicin.
- Analyze pharmacokinetic parameters (e.g., IC₅₀, AUC) and solubility profiles to explain differences in bioavailability .
- Reference comparative metabolite tables (see Table 1 below) for structural and functional contrasts.
Q. How can researchers resolve contradictions in reported efficacy data for NdMTf across experimental models?
- Methodological Answer :
- Perform replication studies with standardized protocols (e.g., consistent cell lines, dosages, and exposure times).
- Apply meta-analysis techniques to aggregate data from multiple studies, adjusting for variables like assay type (e.g., 2D vs. 3D cell cultures) or metabolic interference.
- Use multiple imputation methods to address missing data or nonresponse biases in datasets .
- Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
Q. What experimental designs are optimal for studying NdMTf’s role in multidrug resistance (MDR) reversal?
- Methodological Answer :
- Employ isogenic cell line pairs (MDR vs. non-MDR) to isolate NdMTf’s effects on drug efflux pumps (e.g., P-glycoprotein).
- Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify pathways modulated by NdMTf.
- Design dose-response matrices to test NdMTf’s efficacy across physiological ranges (e.g., 0.1–10 µM) and validate with chemo-sensitization indices .
- Include negative controls (e.g., solvent-only treatments) and statistical power analysis to ensure robustness .
Q. Methodological Notes
- Data Reproducibility : Follow guidelines for documenting experimental conditions (e.g., solvent purity, incubation times) to enable independent replication .
- Conflict Resolution : Use multivariate regression models to account for confounding variables (e.g., cell passage number, serum batch) in efficacy studies .
- Ethical Reporting : Clearly distinguish primary data (original experiments) from secondary sources (literature comparisons) to maintain academic integrity .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKBQYEFAFHCY-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110503-61-2 | |
Record name | N-Desmethyltoremifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYLTOREMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EBS4A61GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.